Chloro(triphenylphosphine)gold(I)

Catalog No.
S640412
CAS No.
14243-64-2
M.F
C18H15AuClP
M. Wt
494.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(triphenylphosphine)gold(I)

CAS Number

14243-64-2

Product Name

Chloro(triphenylphosphine)gold(I)

IUPAC Name

chloro-(triphenyl-λ5-phosphanylidene)gold

Molecular Formula

C18H15AuClP

Molecular Weight

494.7 g/mol

InChI

InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1

InChI Key

IFPWCRBNZXUWGC-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au]

Synonyms

triphenylphosphine gold chloride

Canonical SMILES

C1=CC=C(C=C1)P(=[Au]Cl)(C2=CC=CC=C2)C3=CC=CC=C3

Precursor for Cationic Gold(I) Catalysts:

One of the most significant applications of chloro(triphenylphosphine)gold(I) is its use as a precursor for cationic gold(I) catalysts. These catalysts play a crucial role in various organic synthesis reactions, including:

  • Alkynation: Cationic gold(I) catalysts are efficient in promoting the formation of carbon-carbon bonds between alkynes and other organic molecules.
  • Cyclization: These catalysts facilitate the formation of cyclic structures from various starting materials.
  • Hydroamination: Cationic gold(I) catalysts enable the introduction of amine groups (NH2) into organic molecules.

The generation of the active catalyst typically involves treating chloro(triphenylphosphine)gold(I) with silver(I) salts containing weakly coordinating anions, such as SbF6-, BF4-, TfO-, or Tf2N-. This process generates a weakly bound complex, which dissociates in solution to release the catalytically active species, [Ph3PAu]+X-.

Catalyst for Other Reactions:

Beyond its role in generating cationic gold(I) catalysts, chloro(triphenylphosphine)gold(I) itself can act as a catalyst for specific reactions. These include:

  • Hydrophosphorylation: This reaction involves the addition of a phosphorous group (P-H) to an alkene.
  • Oxidation: Chloro(triphenylphosphine)gold(I) can promote the oxidation of certain organic compounds.

Chloro(triphenylphosphine)gold(I), also known as triphenylphosphinegold(I) chloride, is a coordination complex with the formula (Ph₃P)AuCl. This compound appears as a colorless solid and is widely utilized as a reagent in gold chemistry, particularly in organic synthesis. It is characterized by its linear coordination geometry, which is typical for gold(I) complexes . The melting point of chloro(triphenylphosphine)gold(I) ranges from 236 to 240 °C, and it exhibits solubility in various common organic solvents .

, mainly involving its role as a precursor to more reactive gold species. For instance, it can be treated with silver(I) salts to generate cationic gold(I) complexes that are catalytically active in organic reactions. The general reaction can be summarized as follows:

HAuCl4+H2O+2PPh3(Ph3P)AuCl+Ph3PO+3HCl\text{HAuCl}_4+\text{H}_2\text{O}+2\text{PPh}_3\rightarrow (\text{Ph}_3\text{P})\text{AuCl}+\text{Ph}_3\text{PO}+3\text{HCl}

Additionally, chloro(triphenylphosphine)gold(I) can undergo transmetalation reactions with Grignard reagents to form methyl complexes . It also reacts with various substrates to form organogold compounds, which can be used in cross-coupling reactions and polymerization processes .

Research has indicated that chloro(triphenylphosphine)gold(I) exhibits significant biological activity, particularly as an anticancer agent. Studies show that it has stronger antiproliferative effects against human breast adenocarcinoma cells (MCF-7) compared to cisplatin. The mechanism of action involves inducing apoptosis through mitochondrial damage and cell cycle arrest . The compound's interaction with DNA and its ability to catalyze lipid peroxidation further enhance its potential as a therapeutic agent .

Chloro(triphenylphosphine)gold(I) can be synthesized through several methods:

  • Reduction of Chloroauric Acid: The most common method involves reducing chloroauric acid with triphenylphosphine in ethanol:
    HAuCl4+2PPh3(Ph3P)AuCl+Ph3PO+3HCl\text{HAuCl}_4+2\text{PPh}_3\rightarrow (\text{Ph}_3\text{P})\text{AuCl}+\text{Ph}_3\text{PO}+3\text{HCl}
  • Transmetalation from Thioether Complexes: It can also be prepared by treating thioether complexes of gold, such as dimethyl sulfide gold(I) chloride, with triphenylphosphine .
  • Direct Synthesis from Elemental Gold: An alternative method involves dissolving elemental gold in aqua regia to form a gold(III) intermediate, followed by reaction with dimethyl sulfide and triphenylphosphine .

Chloro(triphenylphosphine)gold(I) is employed in various applications:

  • Catalysis: It serves as a catalyst or co-catalyst in organic synthesis, facilitating reactions such as cross-coupling and polymerization.
  • Nanoparticle Synthesis: The compound is used to generate gold nanoparticles through thermal induction following transmetallation reactions .
  • Medicinal Chemistry: Its biological properties make it a candidate for developing new anticancer therapies and metallotherapeutics .

Interaction studies of chloro(triphenylphosphine)gold(I) have focused on its binding affinity towards biological macromolecules such as DNA and proteins. These studies reveal that the compound can interact with calf thymus DNA, potentially leading to DNA damage and apoptosis in cancer cells. Its interactions with glutathione have been examined to understand its resistance mechanisms compared to traditional chemotherapeutics like cisplatin .

Several compounds share structural or functional similarities with chloro(triphenylphosphine)gold(I). Here are a few notable examples:

Compound NameFormulaKey Features
Bis(triphenylphosphine)gold(I) chloride(Ph₃P)₂AuClTwo phosphine ligands; used in similar reactions
Dimethyl sulfide gold(I) chloride(Me₂S)AuClThioether complex; alternative precursor
Aryl gold(I) phosphane complexesRAu(PPh₃)Contain aryl groups; used in cross-coupling
Gold(III)-based complexesAuX₃Higher oxidation state; different reactivity

Chloro(triphenylphosphine)gold(I)'s unique properties stem from its specific ligand environment (triphenylphosphine), which influences its reactivity and biological activity. This makes it distinct from other gold complexes that may utilize different ligands or oxidation states.

Exact Mass

494.026560 g/mol

Monoisotopic Mass

494.026560 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Chloro(triphenylphosphine)gold(I)

Dates

Modify: 2023-08-15

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